Boron Center Acidity Modulation by Fluoro and Carbamoyl Groups
The acidity of the boronic acid group is a critical determinant of diol-binding affinity and transmetalation efficiency in Suzuki couplings. Unsubstituted phenylboronic acid has a pKa of 8.86 [1]. Introduction of a single fluorine at the ortho position lowers the pKa to approximately 8.32 (predicted) . The additional presence of an electron-withdrawing 5-carbamoyl substituent (especially with a 3,5-dichlorophenyl group) is expected to further reduce the pKa into the range of 7.0–8.0, based on class-level data showing that fluorinated phenylboronic acids with electron-withdrawing substituents span pKa values from 6.17 to 8.77 [1]. This pKa shift enables more efficient diol binding at near-physiological pH compared to the non-fluorinated, non-carbamoyl parent phenylboronic acid, and differs from the 3-(3,5-dichlorophenylcarbamoyl)-4-fluorophenylboronic acid positional isomer (CAS 1451393-28-4) where the meta relationship between boronic acid and carbamoyl alters the electronic communication pathway [1].
| Evidence Dimension | Boronic acid pKa (acidity) |
|---|---|
| Target Compound Data | Predicted pKa ~7.0–8.0 (based on 2-fluoro + 5-carbamoyl EWGs) |
| Comparator Or Baseline | Phenylboronic acid: pKa 8.86; 2-Fluorophenylboronic acid: pKa 8.32 (predicted); Fluorinated phenylboronic acid range: 6.17–8.77 |
| Quantified Difference | Estimated ΔpKa = -0.5 to -1.8 vs. phenylboronic acid; differentiated from meta-carbamoyl isomer 1451393-28-4 via altered electronic pathway |
| Conditions | Aqueous solution, 25°C; pKa values from spectrophotometric and potentiometric determinations as reviewed in Molecules 2022 |
Why This Matters
A lower pKa enhances diol-binding capacity at physiological pH (7.4), which is important for sensor applications, bioorthogonal chemistry, and reversible enzyme inhibition; procurement of the correct positional isomer ensures predictable acidity.
- [1] Gozdalik, J. T.; Adamczyk-Woźniak, A.; Sporzyński, A. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules 2022, 27, 3427. View Source
